1,2,4-Benzenetricarbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromomethylenebenzene with a suitable nucleophile, such as a piperazine derivative, to introduce the cyano groups. This reaction typically requires specific conditions, including the use of a solvent like dimethylformamide and a catalyst such as palladium(II) acetate .
Industrial Production Methods: On an industrial scale, this compound can be produced through the ammoxidation of trimellitic anhydride. This process involves the reaction of trimellitic anhydride with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzenetricarbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The cyano groups can be targeted in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize this compound to form carboxylic acids.
Reduction: Lithium aluminum hydride can reduce the cyano groups to primary amines.
Substitution: Halogenating agents like bromine can introduce halogen atoms into the benzene ring.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1,2,4-Benzenetricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,4-benzenetricarbonitrile exerts its effects depends on the specific reaction or applicationFor example, in nucleophilic substitution reactions, the cyano groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1,2,3-Benzenetricarbonitrile: Similar structure but with cyano groups at the 1, 2, and 3 positions.
1,3,5-Benzenetricarbonitrile: Cyano groups at the 1, 3, and 5 positions.
Terephthalonitrile: Contains two cyano groups at the 1 and 4 positions.
Uniqueness: The 1, 2, and 4 positions allow for distinct interactions in chemical reactions compared to other isomers .
Properties
IUPAC Name |
benzene-1,2,4-tricarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRHFSBKHHQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343844 | |
Record name | 1,2,4-Benzenetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10347-14-5 | |
Record name | 1,2,4-Benzenetricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Benzenetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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